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Compound of Interest

Compound Name: Cimiracemoside C

Cat. No.: B190804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary
Cimiracemoside C, also identified as Cimicifugoside M, is a naturally occurring triterpene

glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh). Its CAS number

is 256925-92-5. This compound is a subject of growing interest within the scientific community

for its potential therapeutic applications, particularly in the management of metabolic disorders.
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Property Value Source

Molecular Formula C₃₅H₅₆O₉ PubChem

Molecular Weight 620.82 g/mol PubChem

IUPAC Name

(2S,3R,4S,5S)-2-

[[(1S,2R,3S,4R,7R,9S,12R,14

S,17R,18R,19R,21R,22S)-2-

hydroxy-22-(2-hydroxypropan-

2-yl)-3,8,8,17,19-pentamethyl-

23,24-

dioxaheptacyclo[19.2.1.0¹﹐

¹⁸.0³﹐¹⁷.0⁴﹐¹⁴.0⁷﹐¹².0¹²﹐

¹⁴]tetracosan-9-yl]oxy]oxane-

3,4,5-triol

PubChem

Synonyms Cimicifugoside M PubChem

Pharmacological Profile and Mechanism of Action
The primary pharmacological activity of Cimiracemoside C identified to date is its role as an

activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor

that plays a central role in regulating metabolic pathways. Activation of AMPK is a key

therapeutic target for the treatment of type 2 diabetes and other metabolic syndromes.

AMPK Activation
Studies involving the Cimicifuga racemosa extract Ze 450, of which Cimiracemoside C is a

known active component, have demonstrated potent AMPK activation in various cell lines,

including HepaRG human hepatoma cells.[1] The activation of AMPK by this extract was

observed to be comparable in magnitude to that of metformin, a widely prescribed antidiabetic

drug.[1]

The activation of AMPK by Cimiracemoside C is believed to initiate a cascade of downstream

signaling events that collectively contribute to improved glucose homeostasis.
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Figure 1: Proposed signaling pathway for Cimiracemoside C-mediated AMPK activation and

downstream metabolic effects.

Effects on Glucose Metabolism
As a consequence of AMPK activation, Cimiracemoside C is implicated in the modulation of

glucose metabolism. In vivo studies using the Ze 450 extract in ob/ob mice, a model for obesity

and type 2 diabetes, have shown significant improvements in several metabolic parameters.

These include a reduction in body weight, lower plasma glucose levels, and improved insulin

sensitivity.[1] These effects are consistent with the known roles of AMPK in promoting glucose

uptake in peripheral tissues and suppressing hepatic glucose production.

While direct quantitative data for purified Cimiracemoside C in these models are not readily

available, its presence as a key active component of the tested extract strongly suggests its

contribution to these antidiabetic effects.

Experimental Protocols
Detailed experimental protocols for the biological evaluation of pure Cimiracemoside C are

not extensively published. However, based on studies of related extracts and general

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b190804?utm_src=pdf-body-img
https://www.benchchem.com/product/b190804?utm_src=pdf-body
https://www.benchchem.com/product/b190804?utm_src=pdf-body
https://www.rsc.org/suppdata/cy/c0/c0cy00005a/c0cy00005a.pdf
https://www.benchchem.com/product/b190804?utm_src=pdf-body
https://www.benchchem.com/product/b190804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pharmacological methods, the following protocols can be adapted.

In Vitro AMPK Activation Assay in HepG2 Cells
This protocol outlines a general method for assessing the activation of AMPK in a human liver

cell line.

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified 5% CO₂ incubator.

Cell Seeding: Seed HepG2 cells in 6-well plates at a density that allows for 70-80%

confluency at the time of treatment.

Treatment: Prepare stock solutions of Cimiracemoside C in a suitable solvent (e.g., DMSO).

Dilute the stock solution to desired final concentrations in serum-free DMEM. Replace the

culture medium with the treatment medium and incubate for a specified period (e.g., 2-24

hours). Include a vehicle control (DMSO) and a positive control (e.g., metformin).

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and

lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Western Blotting:

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST).

Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK)

and total AMPK overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK

activation is determined by the ratio of p-AMPK to total AMPK.
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Figure 2: General experimental workflow for determining AMPK activation in HepG2 cells.

Isolation and Structural Elucidation
Isolation from Cimicifuga racemosa
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Cimiracemoside C is typically isolated from the dried rhizomes of Cimicifuga racemosa. A

general procedure involves:

Extraction: The powdered plant material is extracted with a suitable solvent, such as

methanol or ethanol.

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate

compounds based on their polarity.

Chromatography: The fraction containing triterpene glycosides is further purified using

chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18

reversed-phase column is a common method for the final purification of Cimiracemoside C.

Structural Elucidation
The chemical structure of Cimiracemoside C has been determined through a combination of

spectroscopic methods:

Mass Spectrometry (MS): Provides information about the molecular weight and

fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to

determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g.,

COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the

molecule.

Note: Specific, detailed ¹H-NMR and ¹³C-NMR spectral data for Cimiracemoside C are not

readily available in the public domain based on the conducted searches.

Pharmacokinetics and ADME Profile
There is currently a lack of published data on the absorption, distribution, metabolism, and

excretion (ADME) of purified Cimiracemoside C. Further research is required to understand its

pharmacokinetic profile, which is essential for its development as a therapeutic agent.

Conclusion and Future Directions
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Cimiracemoside C is a promising natural product with demonstrated potential as an activator

of AMPK, suggesting its utility in the management of type 2 diabetes and related metabolic

disorders. The antidiabetic effects observed with Cimicifuga racemosa extracts containing this

compound provide a strong rationale for further investigation.

Future research should focus on:

Quantitative in vitro and in vivo studies: Determining the precise potency (e.g., EC₅₀) of

purified Cimiracemoside C for AMPK activation and its dose-dependent effects in animal

models of diabetes.

Detailed Mechanistic Studies: Elucidating the direct molecular target of Cimiracemoside C
and the full signaling cascade downstream of AMPK activation.

Pharmacokinetic Profiling: Comprehensive ADME studies to understand the bioavailability

and metabolic fate of Cimiracemoside C.

Toxicology Studies: Assessing the safety profile of the purified compound.

A more complete understanding of these aspects will be critical for the translation of

Cimiracemoside C from a promising lead compound into a potential clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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